Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate

Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Standard C-terminal methyl esters lack orthogonal cleavage selectivity, complicating convergent SPPS. Boc-Tyr-OBzl provides true orthogonality: TFA-labile Boc & hydrogenolysis-labile benzyl ester. - Orthogonal deprotection: Boc removal (TFA) leaves benzyl ester intact; benzyl ester cleavage (H2/Pd) leaves Boc intact - Enables phosphotyrosine peptide synthesis: Phenolic -OH phosphorylated without affecting protecting groups - cGMP-ready: ≥98% HPLC purity, specific rotation -8.0 to -12.0°, mp 126-130°C for identity verification - Immediate stock: 1g, 5g, 25g sizes available for global shipment

Molecular Formula C21H25NO5
Molecular Weight 371.4 g/mol
Cat. No. B12106551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate
Molecular FormulaC21H25NO5
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(13-15-9-11-17(23)12-10-15)19(24)26-14-16-7-5-4-6-8-16/h4-12,18,23H,13-14H2,1-3H3,(H,22,25)
InChIKeyHZDNRJRGRZEVCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Tyr-OBzl: Protected Tyrosine Building Block


Benzyl 2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxyphenyl)propanoate, commonly referred to as Boc-Tyr-OBzl or Boc-L-tyrosine benzyl ester (CAS 19391-35-6), is a doubly protected L-tyrosine derivative. It belongs to the class of N-protected amino acid benzyl esters, where the α-amino group is masked by an acid-labile tert-butoxycarbonyl (Boc) group and the α-carboxyl group is protected as a benzyl (OBzl) ester [1]. This orthogonal protection strategy allows for sequential, chemoselective deprotection: the Boc group can be removed with trifluoroacetic acid (TFA) without affecting the benzyl ester, while the benzyl ester can be cleaved by hydrogenolysis or other selective methods independent of the Boc group . With a molecular formula of C₂₁H₂₅NO₅ and a molecular weight of 371.43 g/mol, it is a key intermediate in both solution-phase and solid-phase peptide synthesis (SPPS) .

Orthogonal peptide synthesis: Sequential acid-labile / hydrogenolytic deprotection workflow
Fragment condensation: Supports C-terminal protection during N-terminal Boc removal
Selectable deprotection: Chemoselective cleavage of benzyl ester independent of Boc group

Why Generic Substitution of Boc-Tyr-OBzl Fails


Boc-Tyr-OBzl is not a simple commodity chemical but a precisely engineered building block whose performance is dictated by the interplay of its two orthogonal protecting groups. Attempts to replace it with close analogs—such as Boc-Tyr-OMe (methyl ester) or Cbz-Tyr-OBzl—can lead to significant synthetic complications. The methyl ester lacks the chemoselective lability of the benzyl ester, meaning it cannot be cleaved independently of the Boc group using standard hydrogenolysis or selective tin-oxide protocols [1]. Conversely, the Cbz analog, while possessing a benzyl ester, introduces a different amine protecting group that is also susceptible to hydrogenolysis, resulting in loss of orthogonality [2]. Furthermore, differences in physical properties, such as specific rotation and crystalline morphology, can impact coupling efficiency and reproducibility in automated synthesis. The following quantitative evidence demonstrates why Boc-Tyr-OBzl must be specifically selected when an orthogonal Boc-N/OBzl-C protection scheme is required.

Methyl ester analog lacks orthogonality
Boc-Tyr-OMe cannot be cleaved independently of the Boc group using standard hydrogenolysis, limiting sequential deprotection strategies.
Cbz analog introduces protecting-group conflict
Cbz-Tyr-OBzl loses orthogonality because both Cbz and benzyl ester are susceptible to hydrogenolysis, preventing differential cleavage.
Physical property differences may shift reproducibility
Differences in specific rotation and crystalline morphology can alter coupling efficiency and handling in automated synthesis.

Quantitative Differentiation Evidence


Orthogonal Chemoselectivity Comparison

Boc-Tyr-OBzl provides a uniquely orthogonal protection pair: the acid-labile Boc group and the hydrogenolyzable benzyl ester. In contrast, the Fmoc group in Fmoc-Tyr-OBzl is base-labile, and the Cbz group in Cbz-Tyr-OBzl is also susceptible to hydrogenolysis alongside the benzyl ester. This results in a loss of selectivity: for Cbz-Tyr-OBzl, both protecting groups are cleaved under hydrogenolysis conditions, whereas for Boc-Tyr-OBzl, they can be independently addressed [1][2].

Orthogonal chemoselectivity
Class-level inference
Boc-Tyr-OBzl: acid-labile Boc + hydrogenolyzable OBzl (independent cleavage). Cbz-Tyr-OBzl: both groups cleaved under hydrogenolysis, losing orthogonality.
Only Boc-Tyr-OBzl enables sequential acid/hydrogenolysis deprotection without group interference.
Class-level orthogonal protection principle; verify under specific reaction conditions.
Peptide Synthesis Orthogonal Protection Chemoselective Deprotection

Specific Rotation Differentiation

The specific rotation of Boc-Tyr-OBzl is consistently reported as [α]²⁰/D = -8.0 to -12.0° (c = 1, MeOH), while Boc-Tyr-OMe exhibits a positive rotation of [α]²²/D = +47° to +51° (c = 1, CHCl₃) [1]. This substantial difference (~59° magnitude) provides a reliable identity and chiral purity checkpoint that can distinguish the two compounds in procurement settings.

Specific rotation
Cross-study comparable
Boc-Tyr-OBzl: [α]²⁰/D = -8.0 to -12.0° (c = 1, MeOH). Boc-Tyr-OMe: [α]²²/D = +47 to +51° (c = 1, CHCl₃). Δ ≈ 59°.
Reported identity and enantiopurity checkpoint; supports differentiation of protected tyrosine derivatives.
Solvent differs between measurements; cross-study comparison context.
Chiral Purity Peptide Building Blocks Quality Control

Melting Point Differentiation

Boc-Tyr-OBzl melts sharply at 126–130 °C, whereas Boc-Tyr-OMe melts at a significantly lower range of 100–104 °C [1]. This difference of approximately 22–26 °C in melting point reflects the enhanced crystalline stability conferred by the benzyl ester, which can simplify purification by recrystallization and affect handling in automated solid-phase peptide synthesis (SPPS) protocols.

Melting point
Cross-study comparable
Boc-Tyr-OBzl: 126–130 °C. Boc-Tyr-OMe: 100–104 °C. Δ ≈ 22–26 °C higher for benzyl ester.
Higher melting point may simplify purification and handling in automated SPPS.
Standard capillary method; vendor-reported ranges.
Thermal Properties Crystallinity Peptide Synthesis

HPLC Purity Benchmarking

Commercial Boc-Tyr-OBzl is routinely supplied with HPLC purity ≥98.0 area% (min. 95.0% total nitrogen), as specified by TCI and other major vendors . This is comparable to Boc-Tyr-OMe, which carries a similar specification of ≥98.0% (HPLC) [1]. While parity in purity is observed, the assurance of this high purity from global suppliers like TCI and Watanabe Chemical ensures reliable performance in sensitive coupling reactions.

HPLC purity
Supporting evidence
≥98.0 area% (HPLC); min. 95.0% total nitrogen. Parity with Boc-Tyr-OMe specification.
Confirmed high purity supports reliable performance in sensitive coupling reactions.
Vendor-standard reversed-phase HPLC; specification review.
Quality Control Peptide Synthesis Impurity Profiling

Synthetic Accessibility and Yield

An alternative synthetic route to Boc-Tyr-OBzl starting from H-Tyr-OBzl and 2-Boc-thio-4,6-dimethylpyrimidine proceeds with a reported yield of approximately 89% . This high yield demonstrates the synthetic accessibility of the benzyl ester derivative, providing a cost-effective argument for its procurement over less efficiently synthesized analogs.

Synthetic yield
Data to verify
Reported ~89% yield via H-Tyr-OBzl + 2-Boc-thio-4,6-dimethylpyrimidine route.
May support scalable supply assessment; requires independent verification.
Source information not available; review before procurement planning.
Process Chemistry Amino Acid Derivatization Scalable Synthesis

Optimal Application Scenarios


Solution-Phase Fragment Condensation

In convergent peptide synthesis strategies where C-terminal protection is essential, Boc-Tyr-OBzl is the preferred building block. The benzyl ester remains intact during TFA-mediated Boc removal, allowing the free N-terminus to be coupled to another fragment. Subsequent hydrogenolysis selectively liberates the C-terminal carboxylic acid without affecting acid-sensitive side-chain protecting groups [1].

Phosphotyrosine-Containing Peptide Synthesis

Boc-Tyr-OBzl is uniquely suited for the synthesis of phosphotyrosine-containing peptides. The unprotected phenolic hydroxyl group of tyrosine can be selectively phosphorylated while the Boc and benzyl ester groups remain in place, as demonstrated in the preparation of phosphotyrosine building blocks using bis-(2,2,2-trichloro)ethyl phosphochloridate [2].

Boc-SPPS with Benzyl Ester Anchoring

In Boc-based solid-phase peptide synthesis, the benzyl ester serves not only as a C-terminal protecting group but also as an anchoring point. Selective cleavage of the benzyl ester by hydrogenolysis enables release of the completed peptide chain from the resin, a step that is orthogonal to the Boc deprotection protocol .

Quality Control in Bulk Procurement

The unique combination of specific rotation (-8.0 to -12.0°), distinct melting point (126–130 °C), and high HPLC purity (≥98.0%) provides a robust identity profile for Boc-Tyr-OBzl . These measurable attributes enable rapid identity verification and impurity profiling when procuring bulk quantities for cGMP peptide manufacturing.

Application
Selection Property
Validation Focus
Solution-phase fragment condensation
Orthogonal acid/hydrogenolysis deprotection pair
Sequential Boc removal and C-terminal liberation
Phosphotyrosine-containing peptide research
Unprotected phenolic hydroxyl for selective phosphorylation
Phosphorylation fidelity with protecting groups intact
Boc-SPPS with benzyl ester anchoring
Hydrogenolyzable C-terminal anchor compatible with Boc chemistry
Resin cleavage orthogonality and peptide release
Bulk procurement identity verification
Distinct specific rotation, melting point, and HPLC profile
Rapid QC differentiation from incorrect protected analogs
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